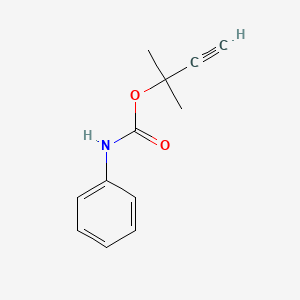![molecular formula C20H14BrIN2O2 B5181182 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B5181182.png)
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide, also known as BIBX1382, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide works by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of tyrosine kinases, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide can prevent the growth and proliferation of cancer cells, reduce inflammation, and improve cardiac function.
Biochemical and Physiological Effects:
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been shown to have several biochemical and physiological effects, including inhibition of tyrosine kinase activity, reduction of pro-inflammatory cytokine production, and improvement of cardiac function. These effects make 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide a promising therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide in lab experiments is its specificity for tyrosine kinases, which makes it a potent inhibitor of cancer cell growth and proliferation. However, one of the limitations of using 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide, including the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to optimize the synthesis and formulation of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide to improve its solubility and bioavailability. Finally, more research is needed to understand the long-term safety and efficacy of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide in humans.
Métodos De Síntesis
The synthesis of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide involves several steps, including the reaction of 3-bromoaniline with 3-iodobenzoyl chloride to form 3-bromo-N-(3-iodobenzoyl)aniline. This intermediate product is then reacted with 4-aminobenzamide to form the final product, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide.
Aplicaciones Científicas De Investigación
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has shown promising results as a tyrosine kinase inhibitor, which can inhibit the growth and proliferation of cancer cells. In inflammation, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines, which can help alleviate symptoms of inflammation. In cardiovascular diseases, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been shown to improve cardiac function and reduce the risk of heart failure.
Propiedades
IUPAC Name |
3-bromo-N-[4-[(3-iodobenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrIN2O2/c21-15-5-1-3-13(11-15)19(25)23-17-7-9-18(10-8-17)24-20(26)14-4-2-6-16(22)12-14/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDZXFPLNJXHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-{[(3-iodophenyl)carbonyl]amino}phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5181107.png)
![N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5181110.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5181111.png)

![3,3-dimethyl-1-[(1-methyl-1H-tetrazol-5-yl)thio]-2-butanone](/img/structure/B5181127.png)
![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5181142.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5181153.png)
![3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5181154.png)
![(2-methoxyethyl){4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}amine](/img/structure/B5181167.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5181173.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5181178.png)
![2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5181180.png)
![4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5181190.png)
![3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5181194.png)